molecular formula C10H13NO2 B1211234 4-(hydroxymethyl)-n,n-dimethylbenzamide CAS No. 60519-03-1

4-(hydroxymethyl)-n,n-dimethylbenzamide

Cat. No.: B1211234
CAS No.: 60519-03-1
M. Wt: 179.22 g/mol
InChI Key: SIDFORUPYBJQFI-UHFFFAOYSA-N
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Description

4-(hydroxymethyl)-n,n-dimethylbenzamide is a chemical compound with the molecular formula C11H15NO2. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(hydroxymethyl)-n,n-dimethylbenzamide can be synthesized through the chemoselective reduction of dicarbonyl compounds. One common method involves using potassium diisobutyl-tert-butoxyaluminum hydride in tetrahydrofuran at 0°C for 1 hour under an inert atmosphere. The reaction is stopped by adding aqueous 1N HCl and extracting with diethyl ether. The organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control throughout the production process.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-n,n-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

4-(Hydroxymethyl)-N,N-dimethylbenzamide serves as an important intermediate in the synthesis of complex organic molecules. Its unique hydroxymethyl group enhances its reactivity, allowing for further functionalization. This characteristic makes it valuable in synthetic chemistry for creating novel compounds.

Research indicates that this compound interacts with specific biomolecules, suggesting potential biological activities. Notably, it has been investigated for its influence on enzymatic functions, particularly with trypsin-3, where it may alter protein digestion processes.

Medical Applications

The compound is being explored for its therapeutic properties. Its potential as a building block for drug development is noteworthy, especially in the context of designing inhibitors for various biological targets.

Data Table: Comparative Biological Activities

Compound NameActivity TypeNotable Effects
This compoundEnzyme InhibitionAlters trypsin activity; potential anti-inflammatory effects
SulfathiazoleAntimicrobialEffective against bacterial infections
RitonavirAntiretroviralUsed in HIV treatment
AbafunginAntifungalEffective against fungal infections
TiazofurinAntineoplasticUsed in cancer treatment

Case Study 1: Enzyme Interaction

A study demonstrated that this compound inhibits trypsin-3 activity, which is crucial for protein digestion. The compound's interaction with the enzyme's active site suggests a mechanism that could be leveraged for therapeutic purposes in digestive disorders.

Case Study 2: Synthesis of Novel Compounds

In synthetic chemistry applications, researchers have utilized this compound as a precursor to develop new derivatives with enhanced biological properties. For example, modifications to the benzamide structure have led to compounds exhibiting improved anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-N,N-dimethyl-benzamide
  • 4-Dimethylaminobenzyl alcohol
  • 4-Methylbenzyl alcohol

Uniqueness

4-(hydroxymethyl)-n,n-dimethylbenzamide is unique due to its specific functional groups and chemical structure, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Biological Activity

Overview

4-(Hydroxymethyl)-N,N-dimethylbenzamide, with the molecular formula C₁₁H₁₅NO₂, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its white crystalline solid form and solubility in both water and organic solvents. Its biological activity primarily involves interactions with specific enzymes and pathways, making it a subject of various research studies.

Target Enzyme : The primary target of this compound is Trypsin-3 , an enzyme involved in protein digestion.

Mode of Action : The compound likely interacts with the active site of Trypsin-3, which may lead to alterations in enzyme function and subsequent effects on biochemical pathways related to protein metabolism and cellular regulation.

Biochemical Pathways : By influencing Trypsin-3 activity, this compound may affect several metabolic pathways, particularly those associated with protein digestion and cellular signaling processes.

In Vitro Studies

Research has demonstrated that this compound can be metabolized into various N-hydroxymethyl compounds, which are significant metabolites in biological systems. For instance, studies have shown that N-(hydroxymethyl)-benzamide was a major metabolite observed in vitro when using N-methylbenzamide as a substrate . This suggests that this compound could potentially influence metabolic pathways involving hydroxymethylation.

Toxicological Evaluation

In toxicological assessments, compounds similar to this compound have been evaluated for mutagenic properties. For example, studies involving related benzamide derivatives indicated that they did not exhibit mutagenic or clastogenic effects in vitro or induce micronuclei formation in vivo . This points towards a potentially favorable safety profile for this compound.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMetabolic Stability
This compoundInteraction with Trypsin-3Moderate; forms metabolites
4-Formyl-N,N-dimethyl-benzamidePotential agonist for receptorsStable under physiological conditions
4-Dimethylaminobenzyl alcoholReduced toxicity; metabolic productsLess stable than hydroxymethyl derivatives

This table highlights the unique biological activity of this compound compared to its analogs, emphasizing its specific interaction with Trypsin-3 and its metabolic behavior.

Case Studies and Research Findings

  • Metabolism Study : A study investigated the metabolism of N-methylbenzamides and identified N-(hydroxymethyl)-N-methylbenzamide as a metabolite. It was noted that this compound showed less stability compared to other hydroxymethyl derivatives under alkaline conditions, indicating potential implications for its biological activity .
  • Safety Assessment : In a comparative toxicity study, compounds structurally similar to this compound were found not to be mutagenic or clastogenic. This suggests that the compound may also possess a low risk for genetic damage, supporting its potential therapeutic applications .
  • Electrophilic Properties Investigation : Research into the electrophilic properties of related compounds revealed that while some derivatives could react with nucleophiles, this compound did not exhibit such reactivity under physiological conditions. This could imply lower toxicity and reduced risk for adverse reactions during biological interactions .

Properties

IUPAC Name

4-(hydroxymethyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDFORUPYBJQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209263
Record name 4-Dimethylcarbamoylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60519-03-1
Record name 4-Dimethylcarbamoylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060519031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dimethylcarbamoylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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